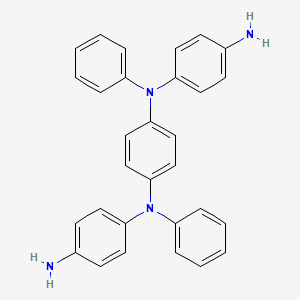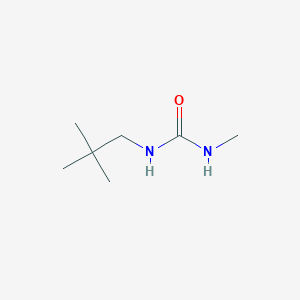![molecular formula C13H18O2 B14318602 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione CAS No. 111931-41-0](/img/no-structure.png)
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10,10-Trimethylbicyclo[521]dec-3-ene-2,6-dione is a bicyclic organic compound with a unique structure that includes two fused rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反応の分析
Types of Reactions
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings and functional groups.
(1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with a different ring system and functional groups.
Uniqueness
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione stands out due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
| 111931-41-0 | |
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
4,10,10-trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione |
InChI |
InChI=1S/C13H18O2/c1-8-6-11(14)9-4-5-10(12(15)7-8)13(9,2)3/h6,9-10H,4-5,7H2,1-3H3 |
InChIキー |
ZJNJRGAONGJISE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2CCC(C2(C)C)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)

![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

